molecular formula C10H14INO3 B12801416 1,4-Cyclohexadiene-1-methanaminium, 5-hydoxy-N,N,N-trimethyl-3,6-dioxo-, iodide CAS No. 94483-68-8

1,4-Cyclohexadiene-1-methanaminium, 5-hydoxy-N,N,N-trimethyl-3,6-dioxo-, iodide

Katalognummer: B12801416
CAS-Nummer: 94483-68-8
Molekulargewicht: 323.13 g/mol
InChI-Schlüssel: PMDRHVSBMVYASZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a methanaminium group, and an iodide ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide typically involves multiple steps. One common method starts with the preparation of the cyclohexadiene ring, followed by the introduction of the methanaminium group and the iodide ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Cyclohexadiene
  • 1,3-Cyclohexadiene
  • 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde

Uniqueness

1,4-Cyclohexadiene-1-methanaminium, 5-hydroxy-N,N,N-trimethyl-3,6-dioxo-, iodide is unique due to its combination of functional groups and the presence of the iodide ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

94483-68-8

Molekularformel

C10H14INO3

Molekulargewicht

323.13 g/mol

IUPAC-Name

(5-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C10H13NO3.HI/c1-11(2,3)6-7-4-8(12)5-9(13)10(7)14;/h4-5H,6H2,1-3H3;1H

InChI-Schlüssel

PMDRHVSBMVYASZ-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CC1=CC(=O)C=C(C1=O)O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.